3-Nitroimidazo[1,2-b]pyridazin-6-amine
Overview
Description
3-Nitroimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound with the molecular formula C6H5N5O2.
Preparation Methods
The synthesis of 3-Nitroimidazo[1,2-b]pyridazin-6-amine typically involves the nitration of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of imidazo[1,2-b]pyridazine with nitric acid under controlled conditions to introduce the nitro group at the 3-position . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts or solvents to facilitate the nitration process .
Chemical Reactions Analysis
3-Nitroimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Nitroimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitroimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase enzymes in protozoal parasites, leading to the accumulation of cyclic nucleotides and subsequent parasite death . The nitro group also generates nitrosative stress, contributing to its antiparasitic activity .
Comparison with Similar Compounds
3-Nitroimidazo[1,2-b]pyridazin-6-amine can be compared with other similar compounds such as:
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: This compound has similar biological activities but differs in its chlorine substitution, which may affect its solubility and reactivity.
3-Nitroimidazo[1,2-a]pyridine: Another related compound with a different ring structure, which may influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential for developing new antiparasitic agents .
Properties
IUPAC Name |
3-nitroimidazo[1,2-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H,(H2,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICBHNGTDHFLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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